
6,6'-Bis(diphenylphosphoryl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine is a compound that belongs to the class of bipyridine derivatives. It is characterized by the presence of two diphenylphosphoryl groups attached to the 6,6’ positions of a bipyridine core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine typically involves the dilithiation of a bipyridine precursor followed by the introduction of diphenylphosphoryl groups. One common method involves the use of tert-butyllithium at low temperatures, followed by treatment with diphenylphosphinic chloride. This reaction results in the formation of the desired diphosphine dioxide in moderate yields .
Industrial Production Methods
While specific industrial production methods for 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups back to phosphines.
Substitution: The bipyridine core can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine groups.
Aplicaciones Científicas De Investigación
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It finds applications in the development of new materials, including catalysts and polymers
Mecanismo De Acción
The mechanism by which 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with metals. These complexes can then participate in various catalytic and chemical processes, influencing reaction pathways and outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Bis(diphenylphosphino)hexane
- 1,2-Bis(diphenylphosphino)benzene
- cis-1,2-Bis(diphenylphosphino)ethylene
- 1,5-Bis(diphenylphosphino)pentane
- Ethylenebis(diphenylphosphine)
Uniqueness
What sets 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine apart from these similar compounds is its unique bipyridine core, which provides distinct electronic properties and coordination behavior. This makes it particularly useful in applications requiring specific ligand-metal interactions .
Propiedades
Número CAS |
64741-33-9 |
|---|---|
Fórmula molecular |
C34H26N2O2P2 |
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-6-(6-diphenylphosphorylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C34H26N2O2P2/c37-39(27-15-5-1-6-16-27,28-17-7-2-8-18-28)33-25-13-23-31(35-33)32-24-14-26-34(36-32)40(38,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
Clave InChI |
ADJBILHINIYELW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=N3)C4=NC(=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


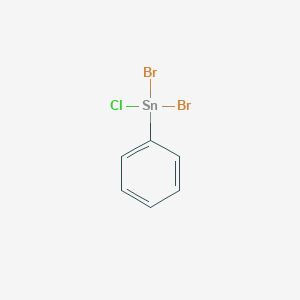
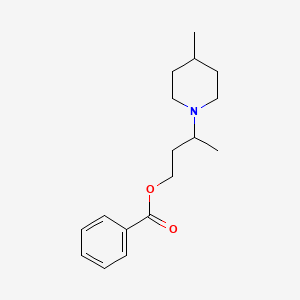

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
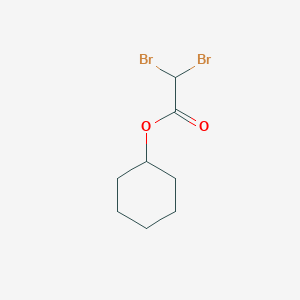
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
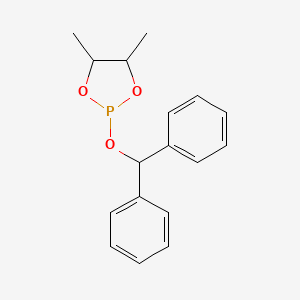
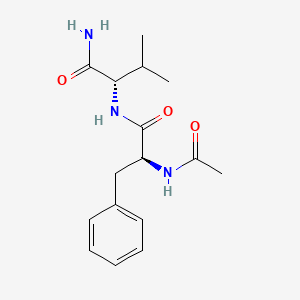
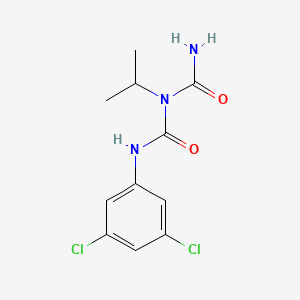
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
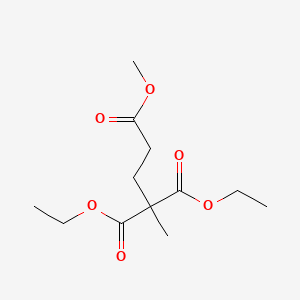
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

